N-(4-methyl-1,3-thiazol-2-yl)-6-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]hexanamide
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Overview
Description
The compound appears to contain a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen. Thiazoles are often found in various pharmaceuticals due to their bioactivity . The compound also contains a thiophene ring, another sulfur-containing heterocycle, which is found in many important drugs and natural products .
Molecular Structure Analysis
The compound contains multiple heterocyclic rings, which can contribute to its stability and reactivity. The presence of sulfur atoms can also influence its electronic properties .Chemical Reactions Analysis
Thiazoles and thiophenes can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, oxidations, and reductions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure, including the positions of the functional groups and the nature of any substituents .Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of derivatives related to the specified compound have been extensively studied. For example, Küçükgüzel et al. (2013) synthesized a series of celecoxib derivatives, aiming to evaluate their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. The structural determination of these products was achieved through spectral methods, underlining the importance of synthesis and characterization in developing therapeutics with specific biological activities (Küçükgüzel et al., 2013).
Antimicrobial Activity
The antimicrobial properties of thiazolidinone derivatives have been explored in various studies. Baviskar, Khadabadi, and Deore (2013) synthesized new thiazolidin-4-one derivatives to assess their antimicrobial activities. The compounds exhibited promising in vitro activity against several bacterial and fungal strains, showcasing the potential of these molecules in addressing microbial resistance challenges (Baviskar et al., 2013).
Anticancer Properties
Research into the anticancer properties of thiazolidinone derivatives has yielded significant insights. Chandrappa et al. (2008) synthesized novel 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives and evaluated their antiproliferative activity against various human carcinoma cell lines. Certain compounds demonstrated potent antiproliferative activity, indicating the potential of these derivatives in cancer therapy (Chandrappa et al., 2008).
Anticonvulsant Agents
The development of anticonvulsant agents is another area of application for these compounds. Farag et al. (2012) synthesized heterocyclic compounds containing a sulfonamide thiazole moiety and evaluated their anticonvulsant activity. Several synthesized compounds showed protection against picrotoxin-induced convulsion, highlighting their potential as anticonvulsant agents (Farag et al., 2012).
Antifungal Compounds
Volkova, Levshin, and Perlovich (2020) synthesized and characterized a novel antifungal compound, demonstrating its solubility and thermodynamic properties in biologically relevant solvents. This study emphasizes the importance of physicochemical characterization in the development of antifungal agents (Volkova et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-6-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]hexanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S4/c1-12-11-26-17(19-12)20-15(22)7-3-2-4-8-21-16(23)14(27-18(21)24)10-13-6-5-9-25-13/h5-6,9-11H,2-4,7-8H2,1H3,(H,19,20,22)/b14-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZSQMHKFKGQYIF-GXDHUFHOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CCCCCN2C(=O)C(=CC3=CC=CS3)SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CSC(=N1)NC(=O)CCCCCN2C(=O)/C(=C\C3=CC=CS3)/SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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